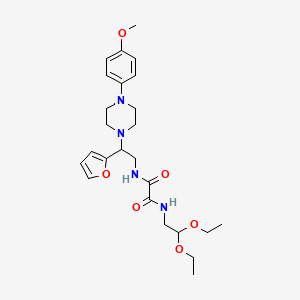

1,2,3,4-Tetrahydroquinolin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

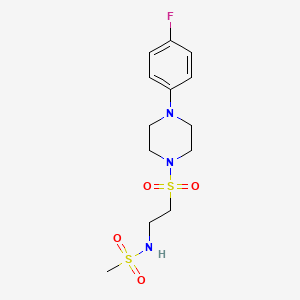

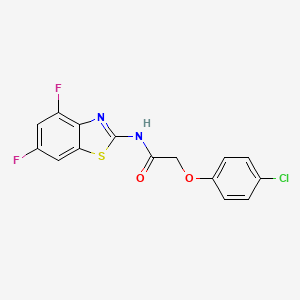

1,2,3,4-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO . It is a solid substance at room temperature and should be stored in a dark, dry place . The compound has a molecular weight of 149.19 .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinolin-3-ol involves several steps. One method involves the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions over a nitrogen-doped carbon-supported Pd catalyst . This method has been shown to be sustainable and results in the formation of 1,2,3,4-tetrahydroquinolines with yields in the range of 86.6–97.8% .

Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroquinolin-3-ol is 1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-3-ol are complex and varied. For instance, it can undergo a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation .

Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-3-ol is a solid substance at room temperature .

Scientific Research Applications

Pharmaceutical Applications

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . It’s used in the synthesis of various drugs due to its wide range of pharmacological activities .

Anti-Inflammatory Properties

Studies have shown that 1,2,3,4-Tetrahydroquinolin-3-ol has anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antioxidant Properties

1,2,3,4-Tetrahydroquinolin-3-ol also exhibits antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Cancer Properties

This compound has been found to have anti-cancer properties. This suggests that it could be used in the development of new cancer treatments.

Neurological Disorder Treatment

Antiarrhythmic Drug Synthesis

Nicainoprol, an antiarrhythmic drug, is synthesized using the 1,2,3,4-tetrahydroquinoline nucleus .

Antiviral and Antifungal Applications

Virantmycin, an antiviral antibiotic that also possesses antifungal activity, is synthesized using the 1,2,3,4-tetrahydroquinoline nucleus .

Schistosomicide Drug Synthesis

Oxamniquine, a schistosomicide, is synthesized using the 1,2,3,4-tetrahydroquinoline nucleus .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been found to act as inverse agonists of the retinoic acid receptor-related orphan receptor γ (rorγ) .

Mode of Action

Biochemical Pathways

Result of Action

1,2,3,4-Tetrahydroquinolin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also induces apoptosis in cancer cells, which could potentially lead to a decrease in tumor growth.

Action Environment

The action of 1,2,3,4-Tetrahydroquinolin-3-ol can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s action, efficacy, and stability could potentially be affected by changes in these environmental conditions.

properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinolin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2431977.png)

![N-(2-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2431980.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2431982.png)

![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2431986.png)